

An In-depth Technical Guide to Trimesitylphosphine

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Compound of Interest

Compound Name: Trimesitylphosphine

Cat. No.: B1301856

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CAS Number: 23897-15-6

Abstract

This technical guide provides a comprehensive overview of **trimesitylphosphine** ($P(\text{Mes})_3$), a bulky alkylphosphine ligand widely utilized in organic synthesis. This document details its chemical and physical properties, provides spectral data for characterization, and outlines detailed experimental protocols for its synthesis and application in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The content is tailored for researchers, scientists, and drug development professionals, offering a practical resource for the effective use of this important reagent.

Introduction

Trimesitylphosphine, also known as tris(2,4,6-trimethylphenyl)phosphine, is a triarylphosphine characterized by its significant steric bulk. This steric hindrance, conferred by the three mesityl groups attached to the phosphorus atom, plays a crucial role in its chemical reactivity and utility as a ligand in transition-metal catalysis. The bulky nature of **trimesitylphosphine** promotes the formation of coordinatively unsaturated metal centers, which are often key to catalytic activity. Furthermore, its electron-donating properties influence the electronic environment of the metal center, impacting oxidative addition and reductive elimination steps in catalytic cycles. This guide serves as a detailed reference for the properties and applications of **trimesitylphosphine**.

Chemical and Physical Properties

Trimesitylphosphine is a white to off-white or yellowish crystalline solid at room temperature. It is generally stable under normal laboratory conditions but is sensitive to strong acids and oxidizing agents. Due to its lipophilic nature, it is insoluble in water but exhibits good solubility in common organic solvents such as toluene, diethyl ether, and dichloromethane.

Table 1: Physical and Chemical Properties of **Trimesitylphosphine**

Property	Value	Reference(s)
CAS Number	23897-15-6	N/A
Molecular Formula	C ₂₇ H ₃₃ P	N/A
Molecular Weight	388.52 g/mol	N/A
Appearance	White to yellow solid/powder	N/A
Melting Point	185-188 °C	N/A
Boiling Point	491.1 ± 45.0 °C (Predicted)	N/A
Solubility	Insoluble in water; Soluble in ether, toluene, dichloromethane	N/A
Stability	Relatively stable, sensitive to strong acids and oxidants	N/A

Spectral Data

The identity and purity of **trimesitylphosphine** can be confirmed using various spectroscopic techniques. The following tables summarize the characteristic spectral data.

Table 2: NMR Spectral Data of **Trimesitylphosphine** in CDCl₃

Nucleus	Chemical Shift (δ) / ppm	Multiplicity	Coupling Constant (J) / Hz	Assignment
^1H NMR	6.79	s	-	Ar-H
	2.25	s	-	p-CH ₃
	2.15	s	-	o-CH ₃
^{13}C NMR	142.13	d	$^1\text{J}(\text{P,C}) = 16.6$	C2, C6 (Ar)
	138.14	s	-	C4 (Ar)
	130.53	s	-	C3, C5 (Ar)
	129.8 (approx.)	d	-	C1 (Ar)
	23.19	d	$^3\text{J}(\text{P,C}) = 18.3$	o-CH ₃
	21.07	s	-	p-CH ₃
^{31}P NMR	-35.0	s	-	P(Mes) ₃

Table 3: FT-IR Spectral Data of Trimesitylphosphine (KBr Pellet)

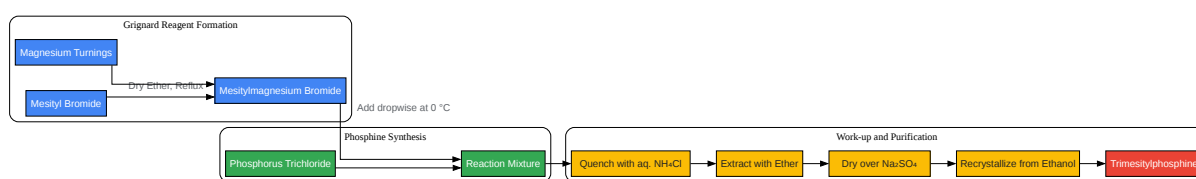
Wavenumber (cm ⁻¹)	Intensity	Assignment
3020	Medium	Aromatic C-H stretch
2965, 2915, 2855	Strong	Methyl C-H stretch
1600, 1450	Strong	Aromatic C=C stretch
1375	Medium	CH ₃ bend
850	Strong	Aromatic C-H out-of-plane bend (isolated H)

Experimental Protocols

Synthesis of Trimesitylphosphine

This protocol describes the synthesis of **trimesitylphosphine** from mesityl bromide via a Grignard reaction with phosphorus trichloride.

Workflow for the Synthesis of **Trimesitylphosphine**



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Caption: Workflow for the synthesis of **trimesitylphosphine**.

Materials:

- Mesityl bromide (2,4,6-trimethylbromobenzene)
- Magnesium turnings
- Iodine (crystal)
- Anhydrous diethyl ether
- Phosphorus trichloride (PCl₃)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Anhydrous sodium sulfate (Na_2SO_4)
- Ethanol

Procedure:

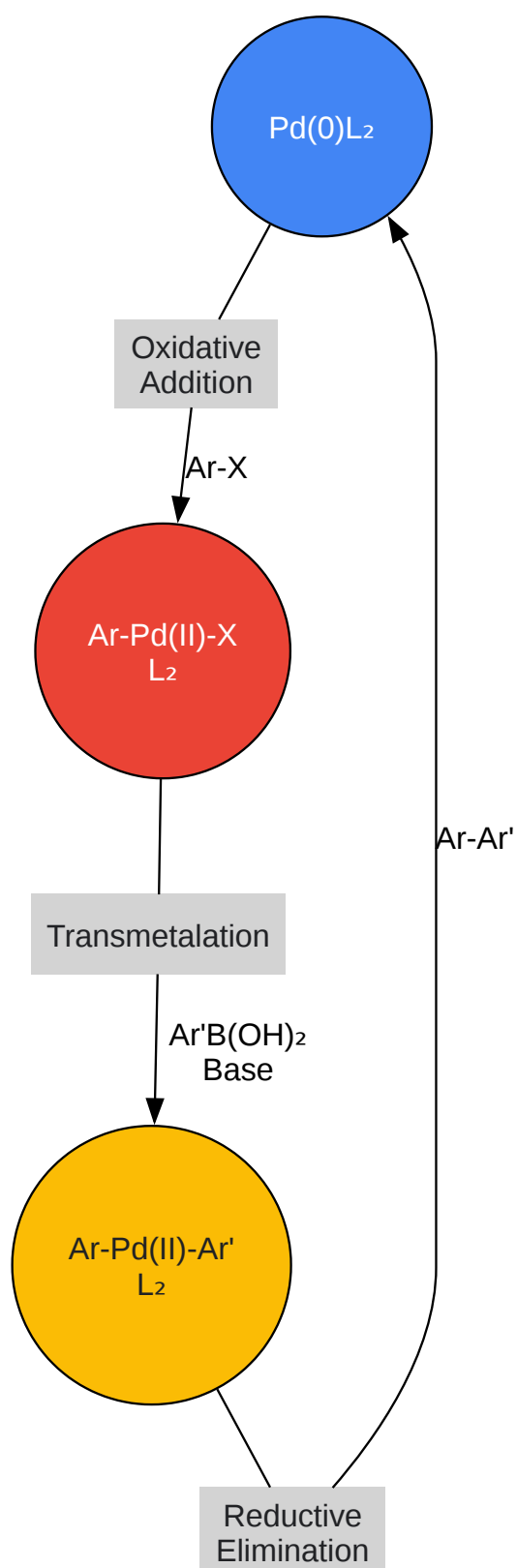
- Grignard Reagent Preparation:
 - In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents).
 - Add a small crystal of iodine and a few milliliters of a solution of mesityl bromide (1.0 equivalent) in anhydrous diethyl ether.
 - Once the Grignard reaction initiates (indicated by color change and gentle refluxing), add the remaining mesityl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
 - Cool the resulting dark solution to room temperature.
- Reaction with Phosphorus Trichloride:
 - In a separate flame-dried three-necked round-bottom flask, prepare a solution of phosphorus trichloride (0.33 equivalents) in anhydrous diethyl ether.
 - Cool the PCl_3 solution to 0 °C using an ice bath.
 - Slowly add the prepared mesitylmagnesium bromide solution to the PCl_3 solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- Work-up and Purification:

- Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
- Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to obtain a crude solid.
- Recrystallize the crude product from hot ethanol to yield pure **trimesitylphosphine** as a white crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using **trimesitylphosphine** as a ligand.

Catalytic Cycle for Suzuki-Miyaura Coupling



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

- Aryl bromide (e.g., 4-bromotoluene)
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- **Trimesitylphosphine** ($\text{P}(\text{Mes})_3$)
- Potassium phosphate (K_3PO_4)
- Toluene
- Water

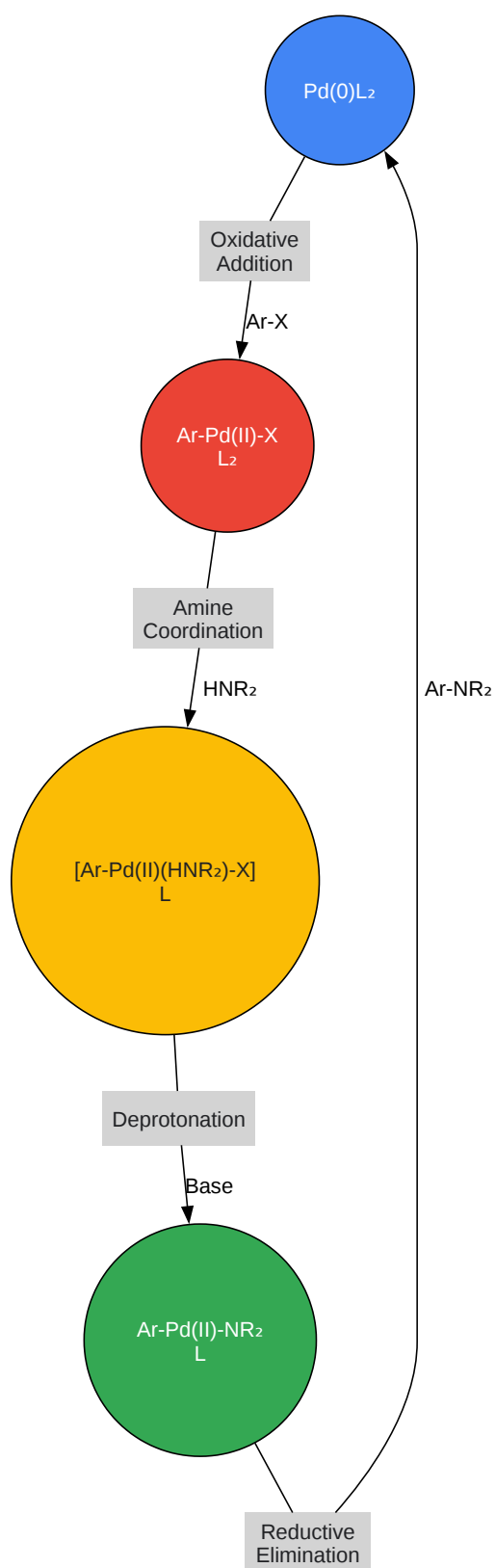
Procedure:

- To an oven-dried Schlenk tube, add palladium(II) acetate (1-2 mol%), **trimesitylphosphine** (2-4 mol%), aryl bromide (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).
- Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
- Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Filter the solution and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Application in Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide with an amine using **trimesitylphosphine** as the ligand.

Catalytic Cycle for Buchwald-Hartwig Amination



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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

- Aryl halide (e.g., 4-chloroanisole)
- Amine (e.g., aniline)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- **Trimesitylphosphine** ($\text{P}(\text{Mes})_3$)
- Sodium tert-butoxide (NaOtBu)
- Toluene

Procedure:

- In a glovebox or under an inert atmosphere, charge a Schlenk tube with $\text{Pd}_2(\text{dba})_3$ (1-2 mol%), **trimesitylphosphine** (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
- Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).
- Add anhydrous, degassed toluene.
- Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
- After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Safety and Handling

Trimesitylphosphine may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective

equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Trimesitylphosphine is a valuable and versatile bulky phosphine ligand in organic synthesis. Its unique steric and electronic properties make it highly effective in a range of palladium-catalyzed cross-coupling reactions. This guide has provided essential information on its properties, spectral characterization, synthesis, and application in key transformations, offering a practical resource for its successful utilization in the research laboratory.

- To cite this document: BenchChem. [An In-depth Technical Guide to Trimesitylphosphine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301856#trimesitylphosphine-cas-number-and-properties>]

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